2-(4-BROMO-2-CHLOROPHENOXY)-2-METHYL-N-[(PYRIDIN-3-YL)METHYL]PROPANAMIDE
Overview
Description
2-(4-BROMO-2-CHLOROPHENOXY)-2-METHYL-N-[(PYRIDIN-3-YL)METHYL]PROPANAMIDE is a useful research compound. Its molecular formula is C16H16BrClN2O2 and its molecular weight is 383.7 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(4-bromo-2-chlorophenoxy)-2-methyl-N-(3-pyridinylmethyl)propanamide is 382.00837 g/mol and the complexity rating of the compound is 381. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Environmental Fate and Behavior
Research on similar compounds, such as 2,4-dichlorophenoxyacetic acid (2,4-D), highlights their widespread distribution in the environment due to agricultural use. These compounds can persist in soil, air, and water, potentially affecting non-target organisms through various exposure pathways. The environmental fate of these herbicides is influenced by factors like soil composition, weather conditions, and their ability to be degraded by microbial activity or chemical processes (Islam et al., 2017).
Ecotoxicological Effects
The ecotoxicological effects of chlorophenols, a related group of compounds, have been documented in aquatic and terrestrial organisms. These effects include oxidative stress, immune system alterations, endocrine disruption, and potential genotoxicity. Chlorophenols can cause acute and chronic toxic effects on aquatic organisms, indicating the need for understanding the toxicological profiles of related compounds like "2-(4-bromo-2-chlorophenoxy)-2-methyl-N-(3-pyridinylmethyl)propanamide" (Ge et al., 2017).
Microbial Degradation and Bioremediation
The role of microorganisms in degrading herbicides based on 2,4-D and their metabolites has been a focus of research due to the potential for bioremediation of contaminated environments. Studies have identified various bacteria and fungi capable of utilizing these compounds as carbon sources, leading to their breakdown and removal from the environment. This highlights the potential for microbial remediation strategies to mitigate the impact of such herbicides on ecosystems (Magnoli et al., 2020).
Properties
IUPAC Name |
2-(4-bromo-2-chlorophenoxy)-2-methyl-N-(pyridin-3-ylmethyl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrClN2O2/c1-16(2,22-14-6-5-12(17)8-13(14)18)15(21)20-10-11-4-3-7-19-9-11/h3-9H,10H2,1-2H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKBJPUZPCHRGQW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCC1=CN=CC=C1)OC2=C(C=C(C=C2)Br)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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